molecular formula C11H7Cl2NO B6415249 2-(2,3-Dichlorophenyl)pyridin-4(1H)-one CAS No. 1261936-11-1

2-(2,3-Dichlorophenyl)pyridin-4(1H)-one

Cat. No.: B6415249
CAS No.: 1261936-11-1
M. Wt: 240.08 g/mol
InChI Key: VYVZFLPONKHLEX-UHFFFAOYSA-N
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Description

2-(2,3-Dichlorophenyl)pyridin-4(1H)-one is a heterocyclic compound featuring a pyridinone core substituted with a 2,3-dichlorophenyl group at the 2-position. This structure confers unique physicochemical properties, making it a valuable intermediate in organic synthesis, particularly for developing biologically active molecules or pharmaceuticals . Its preparation typically involves guanidation of 2,3-dichlorophenyl ethanone under acidic conditions, using guanidine as an amine source .

Properties

IUPAC Name

2-(2,3-dichlorophenyl)-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO/c12-9-3-1-2-8(11(9)13)10-6-7(15)4-5-14-10/h1-6H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYVZFLPONKHLEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=O)C=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20692683
Record name 2-(2,3-Dichlorophenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261936-11-1
Record name 2-(2,3-Dichlorophenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dichlorophenyl)pyridin-4(1H)-one typically involves the reaction of 2,3-dichlorobenzaldehyde with 4-pyridone under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dichlorophenyl)pyridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or elevated temperatures.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(2,3-Dichlorophenyl)pyridin-4(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,3-Dichlorophenyl)pyridin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups
This compound Pyridinone 2,3-Dichlorophenyl at C2 ~240.09 Cl, keto group
2-Amino-4-(2-Chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine Bipyridine Chloro, amino, substituted phenyl 466–545 Cl, NH₂, aryl
2-(Hydroxymethyl)pyridin-4(1H)-one Pyridinone Hydroxymethyl at C2 125.13 OH, keto group
1-(2,3-Dichlorophenyl)piperazine hydrochloride Piperazine 2,3-Dichlorophenyl at N1 264.56 Cl, NH (piperazine), HCl salt

Key Observations :

  • Substituent Effects : The 2,3-dichlorophenyl group in the target compound enhances hydrophobicity and electron-withdrawing effects compared to the hydroxymethyl group in ’s analog. This difference influences solubility and reactivity in synthetic pathways.
  • Molecular Weight: Derivatives with bipyridine frameworks () exhibit significantly higher molecular weights (466–545 g/mol) due to bulky substituents, whereas simpler pyridinones (e.g., ) are more compact.

Table 2: Physicochemical Data

Compound Name Melting Point (°C) Solubility Synthetic Yield (%)
This compound Not reported Insoluble in water; soluble in chloroform, DCM, ether Not specified
2-Amino-4-(2-Chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine 268–287 Likely low water solubility 67–81
2-(Hydroxymethyl)pyridin-4(1H)-one Not reported Moderate solubility in polar solvents Not specified

Key Observations :

  • Solubility : The target compound’s insolubility in water aligns with its aromatic and halogenated structure, favoring organic-phase reactions. In contrast, the hydroxymethyl analog () may exhibit better aqueous miscibility.
  • Melting Points: Bipyridine derivatives () show high melting points (268–287°C), likely due to strong intermolecular π-π stacking and hydrogen bonding from amino groups.

Research Findings and Trends

  • Bioactivity Potential: The 2,3-dichlorophenyl group is associated with enhanced binding to hydrophobic pockets in biological targets, a feature exploited in kinase inhibitors and antimicrobial agents .
  • Thermal Stability : Bipyridine derivatives () demonstrate superior thermal stability (high melting points), making them suitable for high-temperature applications.

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